molecular formula C15H12N4O3 B1418706 1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1223881-43-3

1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1418706
M. Wt: 296.28 g/mol
InChI Key: RKMMMKQBKDLJTR-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antimicrobial Activity : Komsani et al. (2015) reported the synthesis of a new series of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives, including compounds similar to 1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid. These compounds showed moderate antimicrobial activity (Komsani et al., 2015).

  • X-ray Powder Diffraction Data : Wang et al. (2017) conducted a study on the X-ray powder diffraction data of a similar compound, which is an important intermediate in the synthesis of the anticoagulant apixaban. This study aids in understanding the structural aspects of these compounds (Wang et al., 2017).

Biological and Pharmacological Research

  • Antimicrobial Activity Evaluation : Fandaklı et al. (2012) synthesized new 1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activity. These studies provide insights into the potential use of such compounds in pharmaceutical applications (Fandaklı et al., 2012).

  • Metabolism Study of Pharmaceutical Ingredients : Varynskyi and Kaplaushenko (2020) focused on the structure determination of main metabolites of a similar compound, showcasing its relevance in pharmaceutical research (Varynskyi & Kaplaushenko, 2020).

Chemical Modification and Drug Design

  • Synthesis and Properties of Heterocyclic Derivatives : Fedotov et al. (2022) studied the synthesis and properties of compounds with pyrazole and 1,2,4-triazole derivatives. These findings can contribute to the development of new pharmaceutical agents (Fedotov et al., 2022).

  • Structure Determination and Potential Applications : Kariuki et al. (2022) analyzed the structure of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, which is structurally similar to the compound . This research aids in understanding the potential applications of these compounds in various fields (Kariuki et al., 2022).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

1-(2-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c1-22-12-5-3-2-4-11(12)19-14(10-6-8-16-9-7-10)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMMMKQBKDLJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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